Bromuro de 5-(Bromometil)quinolina

Descripción general

Descripción

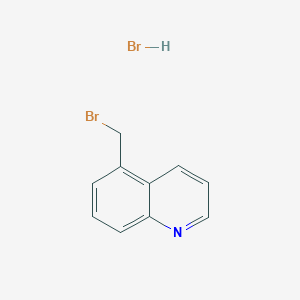

5-(Bromomethyl)quinoline hydrobromide is an organic compound with the molecular formula C10H9Br2N. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. This compound is utilized in various fields of research and industry due to its unique physical, chemical, and biological properties.

Aplicaciones Científicas De Investigación

5-(Bromomethyl)quinoline hydrobromide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the treatment of diseases such as malaria, tuberculosis, and cancer.

Industry: Used in the production of dyes, pigments, and other materials.

Mecanismo De Acción

Target of Action

Quinoline compounds, such as “5-(Bromomethyl)quinoline hydrobromide”, are often used in medicinal chemistry due to their diverse biological activities. They can interact with various biological targets, including enzymes, receptors, and DNA .

Mode of Action

The mode of action of quinoline compounds can vary depending on the specific compound and its target. For example, some quinoline-based drugs work by intercalating into DNA, disrupting its structure and function .

Biochemical Pathways

Quinoline compounds can affect various biochemical pathways. For instance, some quinoline-based antimalarial drugs interfere with the parasite’s ability to break down and digest hemoglobin .

Pharmacokinetics

The pharmacokinetics of quinoline compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .

Result of Action

The result of a quinoline compound’s action can range from the inhibition of enzyme activity to the disruption of DNA structure, leading to cell death .

Action Environment

The action of quinoline compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

5-(Bromomethyl)quinoline hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA gyrase and type IV topoisomerase, enzymes crucial for DNA replication and transcription . The compound promotes the cleavage of bacterial DNA, leading to rapid bacterial death. This interaction highlights its potential as an antimicrobial agent. Additionally, 5-(Bromomethyl)quinoline hydrobromide has shown interactions with platelet-derived growth factor receptor tyrosine kinase, indicating its potential in cancer therapy .

Cellular Effects

The effects of 5-(Bromomethyl)quinoline hydrobromide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects the expression of genes involved in cell growth and survival, thereby modulating cellular metabolism and promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, 5-(Bromomethyl)quinoline hydrobromide exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, the compound inhibits DNA gyrase and type IV topoisomerase, leading to the disruption of DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.

Metabolic Pathways

5-(Bromomethyl)quinoline hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 5-(Bromomethyl)quinoline hydrobromide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and other biomolecules. The distribution of the compound within tissues also determines its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-(Bromomethyl)quinoline hydrobromide is crucial for its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or it may accumulate in the cytoplasm to modulate signaling pathways. Understanding the subcellular localization of the compound helps elucidate its mechanism of action and optimize its therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)quinoline hydrobromide typically involves the bromination of 8-methylquinoline. One common method includes the use of N-bromosuccinimide as the brominating agent . The reaction is carried out in the presence of a solvent such as carbon tetrachloride under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain 5-(Bromomethyl)quinoline hydrobromide.

Industrial Production Methods

Industrial production methods for 5-(Bromomethyl)quinoline hydrobromide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of greener and more sustainable chemical processes, such as microwave-assisted synthesis and solvent-free reaction conditions, is also being explored .

Análisis De Reacciones Químicas

Types of Reactions

5-(Bromomethyl)quinoline hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction reactions: Reduction of the bromomethyl group can lead to the formation of methylquinoline derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as the reducing agent.

Major Products

Nucleophilic substitution: Products include azidoquinoline, thiocyanatoquinoline, and aminoquinoline derivatives.

Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

Reduction: Products include methylquinoline and its derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.

Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

Cinchonine: An alkaloid similar to quinine, used in the treatment of malaria.

Quinoline N-oxide: A derivative of quinoline with potential antimicrobial and anticancer properties.

Uniqueness

5-(Bromomethyl)quinoline hydrobromide is unique due to its bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of quinoline derivatives with diverse biological activities .

Actividad Biológica

5-(Bromomethyl)quinoline hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-(Bromomethyl)quinoline hydrobromide is characterized by the presence of a bromomethyl group attached to the quinoline structure. Its molecular formula is C₁₁H₈Br₂N, and it has a molecular weight of approximately 303 g/mol. The hydrobromide salt form enhances its solubility in various solvents, making it useful in laboratory and industrial applications.

Biological Activities

The biological activities of 5-(Bromomethyl)quinoline hydrobromide include:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit selective antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, quinoline derivatives have shown minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 μg/ml against various pathogens .

- Anticancer Properties : Research has demonstrated that quinoline derivatives can inhibit the proliferation of cancer cell lines. In particular, compounds similar to 5-(Bromomethyl)quinoline hydrobromide have shown significant antiproliferative potency against cell lines such as A549, HeLa, and MCF7, with IC₅₀ values ranging from 2 to 50 μg/ml .

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it shows potential as an inhibitor of acetylcholinesterase (AChE), with Ki values ranging from 46.04 to 956.82 nM for various isoforms .

The exact mechanisms of action for 5-(Bromomethyl)quinoline hydrobromide remain under investigation. However, studies suggest that it may interact with DNA through groove-binding modes, affecting DNA replication processes similar to other quinoline derivatives. The binding affinity for DNA has been quantified with binding constants (K_b) in the range of to .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-(Bromomethyl)quinoline hydrobromide, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(Bromomethyl)quinoline hydrobromide | 53407913 | Exhibits antimicrobial activity; similar structure. |

| 6-(Bromomethyl)quinoline hydrobromide | 10303025-7 | Known for antiviral properties; used in drug design. |

| 2-(Bromomethyl)quinoline | 5632-15-5 | Utilized in dye production; demonstrates anticancer effects. |

5-(Bromomethyl)quinoline hydrobromide's specific position of the bromomethyl group on the quinoline ring significantly influences its reactivity and biological activity compared to other derivatives.

Case Studies

Several studies have highlighted the biological potential of quinoline derivatives:

- Anticancer Activity : A study demonstrated that derivatives similar to 5-(Bromomethyl)quinoline hydrobromide exhibited greater cytotoxicity than standard chemotherapeutic agents like cisplatin against various cancer cell lines .

- Antimicrobial Efficacy : Research on substituted quinolines showed effective inhibition against pathogenic bacteria with MIC values indicating their potential as new antimicrobial agents .

Propiedades

IUPAC Name |

5-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYUPXBEUSTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.